molecular formula C8H9Cl2OP B8526133 Bis(chloromethyl)phenylphosphine oxide CAS No. 18788-46-0

Bis(chloromethyl)phenylphosphine oxide

Cat. No. B8526133
Key on ui cas rn: 18788-46-0
M. Wt: 223.03 g/mol
InChI Key: KPIDOGVZNRBASG-UHFFFAOYSA-N
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Patent
US04130411

Procedure details

A three-necked reaction vessel equipped with a reflux condenser, mechanically driven stirrer, nitrogen inlet and thermometer was charged with 91 g. of bis(chloromethyl)phosphinic chloride and 150 cc. tetrahydrofuran. A 280 g. portion of a tetrahydrofuran solution containing 2.0 moles of phenylmagnesium chloride per kilogram of solution was gradually added to the reaction mixture at a rate such that the temperature of the reaction mixture did not exceed 30° C. The resultant mixture was stirred for one hour following completion of the addition, at which time an excess of water was added and the organic phase isolated. The aqueous phase was extracted once with chloroform and the chloroform layer combined with the previously isolated organic layer. The organic solvents were then evaporated under reduced pressure to yield an offwhite solid which was slurried with a small amount of diethyl ether and filtered. The isolated solid material weighed 62.0 g. and melted from 135° to 137° C. The reported melting range for the compound is 141°-142° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][P:3](Cl)([CH2:5][Cl:6])=[O:4].O1CCCC1.[C:13]1([Mg]Cl)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O>C(OCC)C>[Cl:1][CH2:2][P:3](=[O:4])([CH2:5][Cl:6])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCP(=O)(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked reaction vessel equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
mechanically driven stirrer, nitrogen inlet and thermometer was charged with 91 g
ADDITION
Type
ADDITION
Details
was gradually added to the reaction mixture at a rate such that the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
ADDITION
Type
ADDITION
Details
completion of the addition
CUSTOM
Type
CUSTOM
Details
the organic phase isolated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once with chloroform
CUSTOM
Type
CUSTOM
Details
The organic solvents were then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an offwhite solid which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
melted from 135° to 137° C
CUSTOM
Type
CUSTOM
Details
is 141°-142° C.

Outcomes

Product
Name
Type
Smiles
ClCP(C1=CC=CC=C1)(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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